molecular formula C27H31N5O3S B2857806 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1022129-50-5

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2857806
CAS No.: 1022129-50-5
M. Wt: 505.64
InChI Key: OTVDXYKSERNVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a structurally complex molecule featuring an imidazo[1,2-c]quinazolinone core fused with a thioether-linked acetamide moiety. Key structural elements include:

  • Imidazo[1,2-c]quinazolinone backbone: A bicyclic system with a 3-oxo group, which is known to enhance interactions with biological targets due to its planar aromaticity and hydrogen-bonding capacity .
  • Sulfanylacetamide side chain: Linked to the 5th carbon, this thioether bridge connects to an N-(4-isopropylphenyl)acetamide group, which may improve metabolic stability and target affinity .

Properties

IUPAC Name

N-butyl-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3S/c1-4-5-14-28-23(33)15-22-26(35)32-25(30-22)20-8-6-7-9-21(20)31-27(32)36-16-24(34)29-19-12-10-18(11-13-19)17(2)3/h6-13,17,22H,4-5,14-16H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDXYKSERNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazoquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Butylcarbamoyl Group: This step typically involves the reaction of the imidazoquinazoline intermediate with butyl isocyanate in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: This can be done by reacting the intermediate with a thiol compound under mild conditions.

    Final Coupling with N-[4-(propan-2-yl)phenyl]acetamide: This step involves the coupling of the sulfanyl intermediate with N-[4-(propan-2-yl)phenyl]acetamide using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butylcarbamoyl group can be substituted with other carbamoyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Observations :

  • The N-(4-isopropylphenyl)acetamide group introduces steric bulk compared to smaller substituents (e.g., ethylamino in ), which may improve pharmacokinetic properties such as plasma half-life .

Anti-Inflammatory Potential

  • Quinazolinone Derivatives: Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide exhibited 1.5× higher anti-inflammatory activity than Diclofenac in rodent models but with moderate ulcerogenic risk (40% lower than aspirin) . The target compound’s butylcarbamoyl group may reduce gastrointestinal toxicity by minimizing acidic proton donation, a common ulcerogenicity mechanism .

Antitumor Activity

  • Benzothiazole-Acetamide Hybrids: Derivatives such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (compound 10) showed GI₅₀ values < 1 µM against breast cancer cell lines (MCF7) . The target compound’s imidazo[1,2-c]quinazolinone core could similarly inhibit topoisomerases or kinases, though its efficacy remains unverified .

Biological Activity

The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide belongs to a class of imidazo[1,2-c]quinazoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure features an imidazoquinazoline core, which is critical for its biological activity. The presence of substituents such as butylcarbamoyl and isopropylphenyl groups enhances its pharmacological profile.

1. Antidiabetic Activity

Recent studies have highlighted the potential of imidazo[1,2-c]quinazoline derivatives as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes mellitus (T2DM). The compound exhibited IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM , indicating significant inhibitory activity compared to standard drugs like acarbose, which has an IC50 value of 750.0 ± 1.5 µM .

CompoundIC50 (µM)Comparison
This compound50.0 - 268.25More potent than acarbose (750.0)

The mechanism underlying the α-glucosidase inhibition involves competitive binding to the enzyme's active site, altering its conformation and subsequently reducing glucose absorption in the intestine . Molecular docking studies have confirmed these interactions, revealing crucial binding sites that facilitate this inhibitory effect .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the imidazoquinazoline scaffold significantly influence biological activity. For instance:

  • Electron-donating groups (e.g., methoxy groups) enhance potency.
  • Conversely, electron-withdrawing groups (e.g., halogens) reduce activity .

Case Study 1: In Vivo Efficacy

A study conducted on diabetic rats demonstrated that administration of the compound led to a significant reduction in blood glucose levels compared to untreated controls. This suggests potential for therapeutic use in managing T2DM.

Case Study 2: Toxicity Assessment

Toxicological evaluations revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and acetamide coupling. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-oxidation). Optimization strategies:

  • Use low-temperature conditions (0–5°C) during cyclization to improve yield .
  • Employ Pd-catalyzed cross-coupling for sulfanyl group attachment to enhance selectivity .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and reduce impurities .

Basic: How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to the compound’s imidazoquinazoline core, which mimics ATP-binding motifs .
  • Assay Design :
    • Use fluorescence-based assays (e.g., ADP-Glo™) for kinase inhibition.
    • Apply IC₅₀ determination with dose-response curves (1 nM–100 µM range) .
  • Controls : Include staurosporine (broad kinase inhibitor) and vehicle controls to validate results .

Advanced: What computational methods are recommended to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:
Contradictions in SAR (e.g., variable IC₅₀ values across similar analogs) can arise from conformational flexibility or assay variability. Resolve using:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100+ ns to identify stable binding poses .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to assess substituent effects on binding affinity .
  • Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .

Advanced: How can researchers design experiments to elucidate the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Models :
    • Use human liver microsomes (HLMs) with NADPH cofactor to assess Phase I metabolism.
    • Monitor degradation via LC-MS/MS at 0, 15, 30, and 60-minute intervals .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .
  • Data Interpretation : Compare metabolic pathways with similar imidazoquinazoline derivatives (e.g., CYP3A4 vs. CYP2D6 dominance) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the imidazoquinazoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
  • FT-IR : Validate sulfanyl (C-S stretch at ~600 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

Advanced: How can X-ray crystallography address discrepancies in proposed binding modes?

Methodological Answer:

  • Crystallization : Co-crystallize the compound with target proteins (e.g., kinase domains) using vapor diffusion in PEG-containing buffers.
  • Data Collection : Resolve structures to ≤2.0 Å resolution using synchrotron radiation .
  • Analysis : Compare electron density maps with docking predictions to validate hydrogen bonding (e.g., quinazoline N1 with catalytic lysine) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cell Viability Assays : Use HEK293 or HepG2 cells with MTT/WST-1 reagents (48-hour exposure, 1–100 µM range) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ <10 µM indicates high liability) .
  • Controls : Compare with known toxicants (e.g., doxorubicin) to contextualize results .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to improve potency?

Methodological Answer:

  • Fragment Library Screening : Use SPR or MST to identify fragments binding to subpockets (e.g., hydrophobic regions near the butylcarbamoyl group) .
  • Structure-Guided Optimization : Merge fragments with the core scaffold using click chemistry (e.g., azide-alkyne cycloaddition) .
  • Validate : Test hybrid compounds in enzymatic and cellular assays to assess synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.